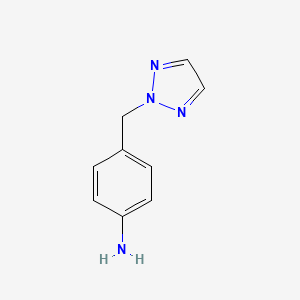

4-(1,2,3-Triazol-2-yl-methyl)-aniline

Description

Overview of Triazole-Aniline Hybrid Systems in Contemporary Organic Chemistry

Triazole-aniline hybrid systems are a class of compounds that have garnered considerable attention in modern organic chemistry. The 1,2,3-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a particularly valued structural motif. mdpi.com It is recognized for its stability, capacity for hydrogen bonding, and significant dipole moment, which allow for favorable interactions with biological targets. mdpi.comnih.gov The development of efficient synthetic methods, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has made 1,2,3-triazole derivatives more accessible, spurring their investigation. mdpi.com

Significance of 4-(1,2,3-Triazol-2-yl-methyl)-aniline as a Versatile Synthetic Building Block

The structure of this compound makes it a valuable and versatile building block, or synthon, in organic synthesis. The molecule possesses several key reactive sites that can be selectively targeted to construct more complex molecular architectures.

The primary amino group on the aniline (B41778) ring is a key functional handle. It can readily undergo a variety of chemical transformations, including diazotization, acylation, and alkylation, providing a gateway to a diverse range of derivatives. For instance, the amino group can be converted into a diazonium salt, which can then be subjected to Sandmeyer or Heck reactions to introduce a wide array of substituents onto the aromatic ring.

Furthermore, the 1,2,3-triazole ring, while generally stable, can also participate in certain chemical reactions. The nitrogen atoms of the triazole can act as ligands for metal coordination, opening up possibilities in the field of organometallic chemistry and catalysis. The methylene (B1212753) linker between the two ring systems provides conformational flexibility, which can be advantageous in the design of molecules intended to interact with specific biological targets. vulcanchem.com

A plausible, though not explicitly detailed in primary literature, synthetic route to this compound can be inferred from analogous preparations. vulcanchem.com This would likely involve the initial reaction of 4-nitrobenzyl bromide with sodium azide (B81097) to form 4-nitrobenzyl azide. Subsequent reaction of this intermediate under conditions that favor the formation of the 2-substituted 1,2,3-triazole, followed by the reduction of the nitro group, would yield the final product. The precise control of regioselectivity to obtain the 2-substituted triazole isomer is a critical step in this proposed synthesis.

Fundamental Research Context and Emerging Applications in Chemical Science

The fundamental interest in this compound stems from its potential to serve as a scaffold for the development of new functional molecules. In medicinal chemistry, the 1,2,3-triazole moiety is often employed as a bioisostere for an amide bond, offering improved metabolic stability and pharmacokinetic properties. mdpi.com The aniline portion of the molecule is a common feature in many biologically active compounds. The combination of these two pharmacophores in a single molecule makes this compound a promising starting point for the design of novel therapeutic agents.

While specific applications for this compound are still in the exploratory stages of research, the broader class of triazole-aniline hybrids has shown potential in several areas. These include their use as intermediates in the synthesis of kinase inhibitors for cancer therapy and as components in the development of new antimicrobial agents. The structural features of this compound suggest its potential utility in materials science as well. The ability of the triazole and aniline moieties to engage in hydrogen bonding and π-π stacking interactions could be exploited in the design of novel polymers and supramolecular assemblies with tailored electronic and photophysical properties. Further research is needed to fully elucidate the specific applications and potential of this intriguing molecule.

Structure

3D Structure

Properties

IUPAC Name |

4-(triazol-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-3-1-8(2-4-9)7-13-11-5-6-12-13/h1-6H,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRZJZTXQXDDMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2N=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438847 | |

| Record name | 4-[(2H-1,2,3-Triazol-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157846-00-9 | |

| Record name | 4-[(2H-1,2,3-Triazol-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 1,2,3 Triazol 2 Yl Methyl Aniline and Its Analogs

General Principles of 1,2,3-Triazole Synthesis Relevant to the Compound

The foundational method for synthesizing the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. nih.govmdpi.comorganic-chemistry.org Performed under thermal conditions, this reaction typically produces a mixture of regioisomers, namely the 1,4-disubstituted and 1,5-disubstituted triazoles, which limits its synthetic utility for specific applications. nih.govmdpi.com

To overcome this limitation, catalytic versions of the reaction have been developed, offering remarkable control over the regiochemical outcome. The most prominent of these are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which selectively yield the 1,4- and 1,5-isomers, respectively. nih.govmdpi.com However, the direct synthesis of N2-substituted 1,2,3-triazoles via these cycloaddition methods is not straightforward. Therefore, alternative strategies, such as the direct alkylation of an existing NH-1,2,3-triazole ring, are often employed to achieve the specific substitution pattern seen in 4-(1,2,3-Triazol-2-yl-methyl)-aniline. acs.orgorganic-chemistry.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most widely recognized "click" reaction, celebrated for its efficiency, high yield, and exceptional regioselectivity. nih.govmdpi.com This reaction has transformed the synthesis of complex molecules in fields ranging from drug discovery to materials science.

The hallmark of the CuAAC reaction is its near-perfect regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles when terminal alkynes are used. nih.gov This control arises from the mechanism, which involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing intermediate that directs the formation of the 1,4-isomer. nih.gov The reaction's specificity and reliability have made it the standard for creating this particular linkage. organic-chemistry.org While this method is not suitable for the direct synthesis of the N2-substituted target compound from a benzyl azide and an alkyne, it is a fundamental tool in triazole chemistry.

| Copper Source | Ligand/Additive | Reducing Agent | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| CuSO₄·5H₂O | None | Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | mdpi.com |

| CuI | None | None (Cu(I) source) | Water | Room Temperature | frontiersin.org |

| Cu(I) isonitrile complex | Isonitrile | None | Water | Room Temperature | organic-chemistry.org |

| CuIL₁PPh₃ (L₁ = bis(pyrazolyl)methane) | Phosphine, bis(pyrazolyl)methane | None | Water/THF | Ultrasound, Room Temp. | nih.gov |

| Cp₂Ni/Xantphos (for comparison) | Xantphos | None | Water | Room Temperature | mdpi.com |

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a highly regioselective route to 1,5-disubstituted 1,2,3-triazoles. nih.govmdpi.com This alternative selectivity is valuable for accessing a different class of triazole isomers. The reaction is typically catalyzed by ruthenium(II) complexes, such as those containing a [CpRuCl] unit (where Cp is pentamethylcyclopentadienyl). mdpi.com Unlike the copper-catalyzed variant, the RuAAC mechanism is believed to proceed through a ruthenacycle intermediate, which directs the regiochemical outcome toward the 1,5-product. mdpi.com This method expands the synthetic toolbox for triazole chemistry but, like CuAAC, does not directly yield N2-substituted products from a simple cycloaddition.

Concerns about the potential toxicity of residual metals from catalytic processes have driven the development of metal-free strategies for 1,2,3-triazole synthesis. One prominent approach involves the reaction of enamines with aryldiazonium salts under electro-oxidative conditions, which can produce N2-aryl 1,2,3-triazoles with high regioselectivity. organic-chemistry.org Another metal-free method utilizes the intermolecular cycloaddition of tosylhydrazones with nitriles, promoted by a base like t-BuOK, to yield 4,5-diaryl-2H-1,2,3-triazoles. organic-chemistry.org While these methods avoid metal catalysts, their substrate scope and applicability for synthesizing a compound like this compound depend on the availability of the specific precursors. A one-pot synthesis from benzyl halides, sodium azide, and alkynes in water without any catalyst has also been reported, although this method may yield mixtures of regioisomers, particularly with aliphatic alkynes. researchgate.net

A highly regioselective approach for creating N2-substituted triazoles involves the direct alkylation of an NH-1,2,3-triazole ring. acs.orgorganic-chemistry.org This post-cycloaddition modification is a powerful strategy. For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like K₂CO₃ in DMF regioselectively produces 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.org The bromine atom serves as a directing group that sterically and electronically favors alkylation at the N2 position and can be subsequently removed or used for further functionalization. organic-chemistry.org Similarly, a base-induced reaction between N-sulfonyl-1,2,3-triazoles and alkyl bromides or iodides proceeds via an Sₙ2-like pathway to give N2-substituted products in high yields. acs.orgacs.org This alkylation approach is arguably the most direct and relevant strategy for the final step in synthesizing this compound.

| Method | Catalyst/Promoter | Primary Product Regioisomer | Relevance to Target Compound |

|---|---|---|---|

| CuAAC | Copper(I) | 1,4-disubstituted | Forms the triazole ring, but not with the correct N-substitution pattern directly. |

| RuAAC | Ruthenium(II) | 1,5-disubstituted | Provides an alternative isomer; not a direct route to the target. |

| N-Alkylation of Triazole | Base (e.g., K₂CO₃) | N2-substituted (often highly selective) | A highly plausible and direct method for installing the 4-aminobenzyl group at the N2 position of a pre-formed triazole ring. acs.orgorganic-chemistry.org |

| Electro-oxidative Coupling | Metal-free (electric current) | N2-aryl | An alternative for N2-substitution, though typically with aryl groups. organic-chemistry.org |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

Synthesis of the Aniline (B41778) Moiety Precursors

A plausible and efficient route to this compound involves the N-alkylation of 1,2,3-triazole with a suitable benzyl halide precursor, followed by the transformation of a functional group into the final aniline. The most common strategy employs a nitro-substituted precursor due to the stability of the nitro group under various reaction conditions and its straightforward reduction to an amine.

The synthesis would begin with the preparation of 4-nitrobenzyl bromide. This can be achieved through standard bromination reactions of 4-nitrotoluene. This halide is then used to alkylate the 1,2,3-triazole ring, selectively at the N2 position under optimized conditions as described previously. organic-chemistry.org

The final and critical step is the reduction of the nitro group on the 2-(4-nitrobenzyl)-2H-1,2,3-triazole intermediate to the corresponding aniline. This transformation is reliably accomplished using various established methods. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and high-yielding method. chemicalbook.com Other reagents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or sodium borohydride in the presence of a catalyst, are also effective for the chemoselective reduction of aromatic nitro groups to amines. chemicalbook.comorganic-chemistry.org This two-step sequence—alkylation followed by reduction—provides a robust and modular pathway to the target compound and its analogs.

Strategic Integration of Triazole and Aniline Moieties

The primary challenge in synthesizing N-2 substituted 1,2,3-triazoles is overcoming the thermodynamic and kinetic factors that often favor the formation of N-1 or a mixture of isomers. scielo.br Direct alkylation of an unsubstituted 1,2,3-triazole with a reagent like 4-nitrobenzyl halide typically yields a mixture of N-1 and N-2 alkylated products, necessitating complex purification steps.

A key strategy to achieve high N-2 regioselectivity involves modifying the triazole ring to direct the incoming substituent. One effective method is the use of a directing group, such as bromine, at the C-4 position of the triazole ring. The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides, in the presence of a base like potassium carbonate in DMF, preferentially yields the 2-substituted 4-bromo-1,2,3-triazole. organic-chemistry.org This bromo-directing strategy is crucial as the bromine atom can be subsequently removed through hydrogenation, providing a clean route to 2,4-disubstituted triazoles. organic-chemistry.org

For the specific synthesis of this compound, this strategy can be adapted. The synthesis would proceed via the following conceptual steps:

Alkylation: Regioselective N-2 alkylation of a 4-bromo-1,2,3-triazole with 4-nitrobenzyl bromide. The nitro group serves as a precursor to the aniline moiety.

Functional Group Transformation: Subsequent Suzuki cross-coupling could be employed to further functionalize the C-4 and C-5 positions if desired, creating more complex analogs. organic-chemistry.org

Reduction: Finally, a dual reduction step would be necessary. Hydrogenation can be used to both remove the C-4 bromo group and reduce the nitro group on the benzene (B151609) ring to the target aniline group.

Alternative strategies focus on constructing the triazole ring in a manner that predetermines the N-2 substitution pattern. Metal-free electro-oxidative methods have been developed for the synthesis of N-2-aryl 1,2,3-triazoles through the coupling of enamines with aryldiazonium salts. organic-chemistry.org This approach involves a sequential C-N bond formation and an electro-oxidative N-N coupling, offering high regioselectivity under mild conditions. organic-chemistry.org Another innovative approach is the "one-pot" three-component synthesis using chalcones, sodium azide, and halogenated aromatics, catalyzed by cuprous oxide, which has been shown to selectively produce N-2 substituted 1,2,3-triazoles in high yields. frontiersin.org

Optimization of Synthetic Reaction Parameters and Yields

The yield and regioselectivity of triazole synthesis are highly dependent on reaction parameters such as the choice of catalyst, solvent, base, and temperature. In the bromo-directed N-2 alkylation strategy, optimization of these conditions is critical to maximize the formation of the desired isomer. organic-chemistry.org For instance, the use of dimethylformamide (DMF) as a solvent at a controlled temperature of -10°C has been shown to significantly improve the regioselectivity of the N-2 alkylation of 4-bromo-NH-1,2,3-triazoles. organic-chemistry.org

The table below summarizes optimized conditions for related N-2 alkylation and other relevant triazole syntheses, providing a framework for developing a high-yield process for this compound.

| Reaction Type | Key Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| N-2 Alkylation | 4-Bromo-NH-1,2,3-triazole, Alkyl Halide | K₂CO₃ | DMF | -10 | High Regioselectivity | organic-chemistry.org |

| CuAAC | Benzyl azide, Phenylacetylene | Copper(I) | Not specified | Room Temp. | 73 | youtube.com |

| Three-Component | Chalcone, Sodium azide, Halogenated aromatic | Cu₂O | Not specified | Not specified | up to 98 | frontiersin.org |

| Electro-oxidative | Enamine, Aryldiazonium salt | Metal-free | Undivided electrochemical cell | Mild | Very Good | organic-chemistry.org |

| Alkylation | 5-Aryl-4-trifluoroacetyltriazole, Benzyl bromide | Na₂CO₃ | DMF | Not specified | up to 86 | mdpi.com |

This table is interactive. You can sort the columns by clicking on the headers.

As shown, solvent choice plays a pivotal role. DMF is effective for N-2 alkylation, while other reactions may proceed under different conditions. organic-chemistry.orgmdpi.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is exceptionally high-yielding but typically produces 1,4-disubstituted triazoles (N-1 substituted). youtube.comnih.gov However, the principles of optimizing catalyst loading and reaction time from CuAAC studies are broadly applicable to other catalytic systems used for triazole synthesis.

Green Chemistry Considerations in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly processes. The synthesis of triazoles has been a fertile ground for the application of green chemistry principles, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. scielo.br

A primary focus has been the replacement of traditional volatile organic solvents with greener alternatives. Water is an excellent green solvent for many triazole syntheses, particularly for the CuAAC reaction. daneshyari.com The use of recyclable catalysts, such as copper nanoparticles on charcoal (Cu/C), further enhances the sustainability of the process. daneshyari.com These heterogeneous catalysts can be easily recovered and reused multiple times without a significant loss of activity.

Key green chemistry strategies applicable to the synthesis of this compound and its analogs include:

Atom Economy: Utilizing reactions with high atom economy, such as cycloadditions, which incorporate most of the atoms from the reactants into the final product. The Huisgen 1,3-dipolar cycloaddition is a prime example. frontiersin.org

Alternative Energy Sources: Employing microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. rawdatalibrary.net

Benign Solvents: Prioritizing the use of water, ethanol, glycerol, or deep eutectic solvents over hazardous organic solvents like DMF or chlorinated hydrocarbons. daneshyari.com

Catalyst Choice: Developing metal-free synthetic routes, such as the electro-oxidative coupling method, eliminates the environmental and economic costs associated with transition metal catalysts. organic-chemistry.org When metals are necessary, using highly efficient and recyclable catalytic systems is preferred.

Waste Reduction: Designing synthetic pathways with fewer steps and purification requirements minimizes the generation of chemical waste. "One-pot" syntheses are particularly advantageous in this regard. frontiersin.org

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and regioselective but also environmentally responsible.

Advanced Reaction Chemistry and Mechanistic Investigations of 4 1,2,3 Triazol 2 Yl Methyl Aniline

Elucidation of Proposed Reaction Pathways and Intermediates

The formation of the 1,2,3-triazole ring system is most prominently achieved through the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. This reaction is a cornerstone in the synthesis of compounds like 4-(1,2,3-triazol-2-yl-methyl)-aniline. beilstein-journals.org The process can proceed through different pathways, leading to various isomers. The specific synthesis of the 2-substituted (2H)-1,2,3-triazole isomer is of particular interest.

A plausible reaction pathway for the formation of a substituted triazole involves a one-pot tandem reaction that begins with the formation of a Schiff base. This is followed by a 1,3-dipolar cycloaddition to yield an intermediate, which then undergoes oxidative aromatization to produce the final triazole product. beilstein-journals.org The necessity of an oxidizing agent, such as air or iodine, has been demonstrated, as its absence halts the reaction at the intermediate stage. beilstein-journals.org

Another key intermediate in the synthesis of substituted 1,2,3-triazoles is a 5-copper(I)-substituted triazolide. This intermediate is formed through the intermolecular [3 + 2]-cycloaddition of an azide (B81097) with a copper(I)-substituted acetylide. Subsequent oxidative addition of a bromoalkyne can lead to a more complex triazole structure. beilstein-journals.org

The synthesis of related 1,2,4-triazole (B32235) systems can involve the reaction of carboxylic acid chlorides with aminoguanidines to form N-acyl aminoguanidine (B1677879) derivatives, which then undergo ring closure upon heating. mdpi.com Microwave-assisted synthesis has also been employed for the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis. mdpi.com

A general mechanism for the synthesis of 1,2,3-triazoles involves the 1,3-dipolar cycloaddition between an azide and an alkyne. This reaction can be catalyzed by metals to achieve regioselectivity. beilstein-journals.org For instance, the synthesis of 1,4-disubstituted 1,2,3-triazoles often utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC). frontiersin.orgnih.gov

The following table summarizes key reaction intermediates in the synthesis of triazole derivatives:

| Intermediate | Description | Reaction Type | Reference |

| Schiff Base | Formed from an aldehyde and an amine. | Tandem Reaction | beilstein-journals.org |

| 5-Copper(I)-substituted triazolide | Formed from an azide and a copper acetylide. | [3+2] Cycloaddition | beilstein-journals.org |

| N-acyl aminoguanidine | Formed from a carboxylic acid chloride and aminoguanidine. | Condensation | mdpi.com |

| Amidoxime | Formed from the intermolecular addition of hydroxylamine (B1172632) to a nitrile. | Addition/Cyclization | frontiersin.orgnih.gov |

Role of Catalysis in Chemical Transformations

Catalysis plays a pivotal role in the synthesis of 1,2,3-triazoles, particularly in controlling the regioselectivity of the azide-alkyne cycloaddition. The two major catalytic systems lead to different isomers:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method, a cornerstone of "click chemistry," selectively produces 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgnih.gov The reaction is often carried out using a copper(I) source, which can be generated in situ from copper(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate. frontiersin.orgnih.gov This catalytic system is known for its simplicity and the ease of purification of the resulting products, sometimes not even requiring a ligand. frontiersin.orgnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysis directs the cycloaddition to yield 1,5-disubstituted 1,2,3-triazoles. beilstein-journals.org

The choice of catalyst is therefore crucial in determining the final structure of the triazole product. Beyond these, other catalytic systems have been explored. For instance, zinc acetate (B1210297) has been used for regioselective azide-alkyne cycloadditions in water, presenting a "green" chemistry approach. frontiersin.org

In the context of 1,2,4-triazoles, copper catalysis has also been employed. An efficient one-pot synthesis of symmetrically and unsymmetrically substituted 1,2,4-triazoles from hydroxylamine and nitriles has been developed using a copper catalyst. frontiersin.orgnih.gov This process involves the intermolecular addition of hydroxylamine to a nitrile to form an amidoxime, followed by a copper-catalyzed reaction with a second nitrile and subsequent intramolecular cyclization. frontiersin.orgnih.gov

The following table outlines different catalysts and their roles in triazole synthesis:

| Catalyst | Role | Product Regioselectivity | Reference |

| Copper(I) | Catalyzes azide-alkyne cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-triazoles | frontiersin.orgnih.gov |

| Ruthenium | Catalyzes azide-alkyne cycloaddition (RuAAC) | 1,5-disubstituted 1,2,3-triazoles | beilstein-journals.org |

| Zinc Acetate | Catalyzes azide-alkyne cycloaddition in water | Regioselective | frontiersin.org |

| Copper(II) | Catalyzes synthesis of 1,2,4-triazoles from hydroxylamine and nitriles | Disubstituted 1,2,4-triazoles | frontiersin.orgnih.gov |

Intramolecular and Intermolecular Interactions Governing Reactivity

The reactivity of this compound is significantly influenced by a variety of non-covalent interactions. These interactions dictate the molecule's conformation, crystal packing, and ultimately its chemical behavior.

In a related crystalline structure of 4-(1,2,4-triazol-1-yl)aniline, the dihedral angle between the triazole and benzene (B151609) rings is 34.57(7)°. nih.gov The crystal structure reveals a network of intermolecular hydrogen bonds, specifically N—H⋯N and C—H⋯N interactions, which link the molecules into sheets. nih.gov Furthermore, aromatic π–π stacking interactions with a centroid–centroid distance of 3.6750(8) Å and N—H⋯π interactions are also observed, contributing to the stability of the crystal lattice. nih.gov

The position of substitution on the aniline (B41778) ring also plays a crucial role. In a study of 1,2,3-triazole derivatives linked to an aniline moiety, para-substituted compounds exhibited the lowest lipophilicity. nih.gov This indicates that the relative positioning of the triazole and aniline functionalities impacts the molecule's interaction with its environment.

The following table summarizes the key intermolecular interactions observed in related triazole-aniline structures:

| Interaction Type | Description | Significance | Reference |

| N—H⋯N Hydrogen Bonds | Hydrogen bond between an amine hydrogen and a triazole nitrogen. | Links molecules into sheets in the solid state. | nih.gov |

| C—H⋯N Hydrogen Bonds | Weak hydrogen bond between a C-H bond and a nitrogen atom. | Contributes to crystal packing. | nih.gov |

| π–π Stacking | Interaction between the electron clouds of aromatic rings. | Stabilizes the crystal structure. | nih.gov |

| N—H⋯π Interactions | Hydrogen bond between an amine hydrogen and the π-system of an aromatic ring. | Further consolidates the crystal structure. | nih.gov |

Tautomerism and Isomerism Studies within Triazole-Aniline Frameworks

The 1,2,3-triazole ring can exist in different tautomeric forms. For the parent 1H-1,2,3-triazole, it is in equilibrium with its 2H-1,2,3-triazole tautomer. In aqueous solution, the 2H-1,2,3-triazole is the major tautomer, with a 2:1 ratio over the 1H form. nih.gov This tautomeric equilibrium is an important consideration in the chemistry of 1,2,3-triazoles.

Similarly, 1,2,4-triazoles also exhibit tautomerism, with the 1H- and 4H-tautomers being in rapid equilibrium. The 1H-1,2,4-triazole is generally more stable than the 4H-1,2,4-triazole. nih.gov

Isomerism is also a key aspect of triazole-aniline frameworks. The synthesis of this compound specifically targets the 2-substituted isomer of the 1,2,3-triazole ring. The regioselectivity of the synthesis is therefore critical. As previously discussed, the choice of catalyst in the azide-alkyne cycloaddition reaction is a primary determinant of the resulting regioisomer (1,4- vs. 1,5-disubstituted).

The position of the triazol-2-yl-methyl group on the aniline ring also gives rise to constitutional isomers (ortho, meta, and para). The properties of these isomers can vary significantly. For example, the lipophilicity of aniline derivatives of 1,2,3-triazoles is dependent on the substitution pattern on the aniline ring. nih.gov

The following table highlights the different types of isomerism relevant to triazole-aniline compounds:

| Isomerism Type | Description | Example | Reference |

| Tautomerism | Interconversion of structural isomers that differ in the position of a proton and a double bond. | 1H-1,2,3-triazole vs. 2H-1,2,3-triazole | nih.gov |

| Regioisomerism | Isomers that have the same functional groups but at different positions on a ring. | 1,4-disubstituted vs. 1,5-disubstituted 1,2,3-triazoles | beilstein-journals.org |

| Constitutional Isomerism | Isomers with the same molecular formula but different connectivity of atoms. | Ortho-, meta-, and para-substituted anilines | nih.gov |

Derivatization and Chemical Functionalization of the Core Structure

Synthesis of Functionalized Analogs and Hybrid Structures

The synthesis of analogs of the core structure is primarily achieved through targeted modifications of its constituent parts. These modifications are crucial for exploring structure-activity relationships (SAR) and developing molecules with specific, enhanced functionalities.

The 1,2,3-triazole ring is a key component for derivatization, largely due to the robustness and efficiency of its synthesis, often via 1,3-dipolar cycloaddition reactions between azides and alkynes. researchgate.netmdpi.com This synthetic flexibility allows for the introduction of a wide array of substituents at the C4 and C5 positions of the triazole ring.

Table 1: Examples of Synthetic Strategies for 1,2,3-Triazole Ring Modification

| Strategy | Description | Key Reagents | Resulting Structure |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient and regioselective click reaction to form 1,4-disubstituted 1,2,3-triazoles. mdpi.com | Organic Azides, Terminal Alkynes, Cu(I) Catalyst | 1,4-disubstituted 1,2,3-triazole |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | A complementary method to CuAAC that yields 1,5-disubstituted 1,2,3-triazoles. | Organic Azides, Terminal Alkynes, Ru Catalyst | 1,5-disubstituted 1,2,3-triazole |

This table is interactive and can be sorted by column.

The aniline (B41778) ring presents another key site for functionalization. Modifications can be made by introducing substituents onto the aromatic ring or by chemical transformation of the primary amino group. The position of substituents on the aniline ring significantly influences the molecule's properties, such as lipophilicity. nih.gov Studies have shown that para-substituted derivatives exhibit lower lipophilicity compared to ortho- and meta-substituted analogs, which is attributed to the greater rigidity of the para-substituted system and reduced potential for intramolecular interactions. nih.gov

The primary amino group is a reactive handle for a variety of chemical transformations. It can be acylated, alkylated, or converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., halogens, cyano, hydroxyl). These transformations are fundamental in creating diverse libraries of compounds for screening and optimization. For example, reacting aniline derivatives with agents like 5,12-(dimethyl)thioquinantrenediinium bis-chloride allows for the development of new quinobenzothiazine derivatives. nih.gov

Table 2: Influence of Aniline Ring Substitution on Lipophilicity (logP)

| Substitution Position | General Observation on Lipophilicity (logP) | Rationale |

|---|---|---|

| Ortho | Higher logP values | Similar values to meta-substitution. nih.gov |

| Meta | Higher logP values | Similar values to ortho-substitution. nih.gov |

This table is interactive and can be sorted by column.

Strategies for modifying the linker include:

Varying Linker Length: Introducing additional methylene (B1212753) units (e.g., ethylene, propylene) to increase the distance and flexibility between the aromatic systems.

Introducing Heteroatoms: Replacing the methylene group with heteroatoms like oxygen or sulfur can alter bond angles, polarity, and hydrogen bonding capabilities. nih.gov

Increasing Rigidity: Incorporating the linker into a cyclic system or introducing double or triple bonds can restrict conformational freedom, which can be advantageous for optimizing interactions with biological targets. An example includes combining triazole and furazan frameworks via methylene bridges to create new energetic materials. researchgate.net

Design Principles for Tailored Chemical Properties

The design of functionalized analogs of 4-(1,2,3-triazol-2-yl-methyl)-aniline is guided by principles aimed at achieving specific chemical and biological profiles. The 1,2,3-triazole ring is often used as a stable scaffold or a biological linker due to its resistance to metabolic degradation, redox conditions, and hydrolysis. researchgate.netresearchgate.net It is also considered an isostere of the amide group, capable of forming hydrogen bonds and engaging in dipole-dipole interactions, which are critical for molecular recognition. nih.govmdpi.com

Key design principles include:

Lipophilicity Tuning: As demonstrated by substitutions on the aniline ring, lipophilicity can be precisely controlled. nih.gov Introducing lipophilic groups (e.g., alkyl chains, aromatic rings) or hydrophilic groups (e.g., hydroxyl, carboxyl) allows for the optimization of a compound's solubility and permeability.

Steric Control: The size and shape of the molecule can be modified by introducing bulky substituents. This steric hindrance can be used to control the molecule's conformation and to enhance selectivity for a specific biological target.

Strategies for Supramolecular Assembly and Self-Organization

The structural features of this compound and its derivatives make them excellent candidates for use in supramolecular chemistry. The 1,2,3-triazole motif is particularly effective in constructing complex, anion-templated supramolecular structures. nih.gov The ability of the triazole and aniline moieties to participate in non-covalent interactions is the driving force behind their self-assembly into higher-order architectures.

Key interactions driving self-organization include:

Hydrogen Bonding: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the N-H of the aniline is a hydrogen bond donor. These interactions are fundamental in directing the assembly of molecules into predictable patterns. nih.gov

π-π Stacking: The aromatic nature of both the triazole and aniline rings facilitates π-π stacking interactions, which contribute to the stability of assembled structures.

Dipole-Dipole Interactions: The 1,2,3-triazole ring possesses a strong dipole moment, which can direct the alignment of molecules in the solid state or in solution. mdpi.com

These interactions have been harnessed to create complex architectures such as foldamers, polymers, interlocked systems like catenanes, and nanotubes. nih.govresearchgate.net

Heterocycle Hybridization Strategies

Molecular hybridization is a powerful strategy in medicinal chemistry where two or more pharmacophores are combined into a single molecule. nih.gov The goal is to create a hybrid compound with an improved activity profile, reduced toxicity, or the ability to overcome drug resistance. nih.gov The this compound scaffold is an ideal platform for this approach, with the 1,2,3-triazole often serving as a stable linker to connect the aniline moiety to another heterocyclic system. researchgate.netmdpi.com

Numerous hybrid structures have been synthesized by linking the core triazole-aniline structure to other heterocycles known for their biological activities. This modular approach, often facilitated by click chemistry, allows for the rapid generation of diverse chemical libraries. semanticscholar.org

Table 3: Examples of Heterocycles Hybridized with a 1,2,3-Triazole Core

| Hybridized Heterocycle | Rationale/Application Area |

|---|---|

| Oxygen-containing heterocycles (e.g., furan, pyran) | To improve pharmacological profiles and overcome drug resistance. nih.gov |

| Benzimidazole | Synthesis of derivatives with potential antimicrobial activities. researchgate.net |

| Purine | Development of C6-phosphonated purine derivatives via SNAr–Arbuzov reactions where the triazole acts as a leaving group. beilstein-journals.org |

| Thiazole/Pyrazoline | Synthesis of novel thiazole derivatives containing pyrazoline and 1,2,3-triazole moieties. nih.gov |

| Imidazole/Piperazine | Design of anticancer agents. semanticscholar.org |

| Furazan | Creation of new energetic materials. researchgate.net |

This table is interactive and can be sorted by column.

Computational and Theoretical Investigations of 4 1,2,3 Triazol 2 Yl Methyl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. elifesciences.orgnih.gov Methods like B3LYP are frequently used in conjunction with basis sets such as 6-311++G(d,p) to optimize molecular geometries and calculate various electronic properties. nih.govaps.org For aniline-triazole systems, DFT calculations are crucial for understanding the stable conformations, bond lengths, and the electronic interplay between the electron-donating aniline (B41778) group and the electron-rich triazole ring. nih.govphyschemres.org

In a study on similar 1,2,3-triazole derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level were used to investigate the molecular structure. nih.gov These calculations revealed the importance of intramolecular hydrogen bonding in defining the molecule's final geometry. nih.gov For the target compound, DFT would similarly predict the most stable spatial arrangement of the aniline and triazole rings relative to the methylene (B1212753) bridge.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies) and Band Gaps

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. rsc.orgnih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govresearchgate.net

In computational studies of related aniline derivatives containing a 1-substituted 1,2,3-triazole system, the HOMO and LUMO energies were calculated using the Density Functional based Tight Binding (DFTB+) method. nih.gov The analysis showed that the HOMO is typically dispersed across the entire molecule, while the LUMO may be concentrated on specific moieties depending on the substituents. elifesciences.orgsourceforge.net For 4-(1,2,3-Triazol-2-yl-methyl)-aniline, the electron-donating amino group on the aniline ring is expected to significantly influence the HOMO energy level.

A study on analogous 1,2,3-triazole-aniline hybrids revealed that electron-releasing groups on the phenyl ring lead to higher cytotoxic potential, a property linked to electronic characteristics like the HOMO-LUMO gap. sourceforge.net The low energy gap in such triazole derivatives is often indicative of their biological activity. nih.gov

Table 1: Calculated FMO Properties of an Analogous Aniline-Triazole Derivative Data presented is for a structurally similar compound: 1-(phenyl)-4-((4-aminophenyl)oxymethyl)-1H-1,2,3-triazole. Calculations were performed using the DFTB+ method.

| Parameter | Value (eV) |

| HOMO Energy | -4.9637 |

| LUMO Energy | -1.6533 |

| Energy Gap (ΔE) | -3.3104 |

| Source: nih.gov |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. rsc.orgrsc.org It provides a detailed description of electron density distribution and the strength of interactions, such as hydrogen bonds and other weak intermolecular forces that stabilize the molecular structure. rsc.orgrsc.org

For aniline-triazole systems, NBO analysis can quantify the electron-donating effect of the amino group and the electronic interactions between the aniline and triazole rings through the methylene bridge. Studies on similar heterocyclic compounds have used NBO analysis to explain the stability derived from hyperconjugative interactions, such as those between lone pair orbitals and antibonding orbitals. rsc.org This analysis can also elucidate the nature of intermolecular hydrogen bonds, which are critical in the crystal packing of related molecules like 4-(1,2,4-Triazol-1-yl)aniline. researchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)

Quantum chemical calculations are widely used to predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results. nih.gov

NMR Spectra: DFT methods can accurately predict 1H and 13C NMR chemical shifts. In studies of novel 1,2,3-triazole hybrids, calculated NMR data showed good correlation with experimental spectra, helping to confirm the structures of the synthesized compounds. elifesciences.orgnih.gov For this compound, calculations would predict the chemical shifts for the protons and carbons of the aniline and triazole rings, as well as the bridging methylene group. elifesciences.org

IR Spectra: The vibrational frequencies in an infrared (IR) spectrum can also be calculated using DFT. These theoretical spectra help in assigning the experimental absorption bands to specific vibrational modes, such as C=N stretching in the triazole ring or N-H stretching of the aniline amine group. nih.gov

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). nih.govresearchgate.net It can predict the absorption maxima (λmax) corresponding to electronic transitions, such as π→π* and n→π* transitions, which are characteristic of conjugated systems like the one present in the target molecule. elifesciences.orgresearchgate.net

Transition Density Matrix (TDM) and Density of States (DOS) Analysis

To gain deeper insight into electronic excitations, more advanced analyses like TDM and DOS are employed.

Transition Density Matrix (TDM): TDM analysis is a valuable tool for visualizing and characterizing electronic transitions, particularly in identifying charge-transfer characteristics. rsc.org It provides a spatial map of the electron-hole pair distribution during an excitation, allowing for the quantification of charge transfer between different molecular fragments. aps.orgrsc.org

Density of States (DOS): DOS plots illustrate the contributions of different fragments (e.g., the aniline ring, the triazole ring) to the molecular orbitals. sourceforge.netresearchgate.net Partial density of states (PDOS) analysis can reveal which parts of the molecule are primarily involved in the HOMO, LUMO, and other orbitals, thereby explaining their roles in electronic transitions and charge transfer processes. elifesciences.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single, often static, molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.netresearchgate.net MD simulations are particularly useful for conformational analysis and for understanding how a molecule interacts with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net

Using force fields like CHARMM, MD simulations can track the motions of atoms in this compound, revealing its flexibility and preferred conformations in solution. nih.gov Key parameters derived from these simulations include:

Root-Mean-Square Deviation (RMSD): Used to assess the stability of the molecule's conformation over the simulation time. A stable RMSD value indicates that the molecule has reached an equilibrium state. nih.govresearchgate.net

Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues, highlighting the most flexible regions of the molecule. nih.gov

Interaction Analysis: MD simulations can map out and quantify intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with surrounding molecules. researchgate.netresearchgate.net

Advanced Modeling of Chemical Reactivity and Selectivity

Beyond FMO theory, more advanced computational methods can model chemical reactivity with greater detail.

Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity, can be calculated from HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity. sourceforge.net For instance, a study on the reaction of 4-methyl aniline with OH radicals used high-level M06-2X and CCSD(T) methods to compute the reaction mechanism and kinetics, identifying the most likely products. Such an approach could be applied to model the metabolic pathways or degradation of this compound.

Furthermore, computational studies have established structure-activity relationships (SARs) for related compounds. For example, it has been shown that 1,2,3-triazole derivatives with electron-releasing substituents on an attached phenyl ring (such as the amino group in aniline) exhibit enhanced biological activity. sourceforge.net This provides a predictive model for the reactivity and potential bioactivity of the target compound, suggesting that the aniline moiety is not just a structural component but a key determinant of its chemical behavior.

Structure-Property Relationships through Computational Modeling of Electronic and Optical Properties

Computational and theoretical investigations are pivotal in elucidating the electronic and optical characteristics of novel compounds, offering insights into their structure-property relationships. For "this compound," such studies, primarily leveraging Density Functional Theory (DFT), are instrumental in predicting molecular geometry, electronic structure, and spectroscopic behavior. These computational approaches enable a detailed analysis of how the spatial arrangement of atoms and the nature of substituents influence the compound's properties.

Detailed Research Findings

Detailed computational analyses of 1,2,3-triazole derivatives linked to an aniline moiety provide a strong foundation for understanding the electronic properties of "this compound." Research on structurally related compounds, where an aniline ring is connected to a 1,2,3-triazole system, reveals significant correlations between the molecular architecture and key electronic parameters. nih.govmdpi.com

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of these investigations. nih.gov The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. nih.gov A larger energy gap generally implies higher stability and lower reactivity. nih.gov

Computational studies on a series of 1,2,3-triazole derivatives connected to an aniline ring through a methoxy (B1213986) linker have been performed using the Density Functional based Tight Binding (DFTB) method. nih.govmdpi.com These studies systematically varied the substitution pattern on the aniline ring (ortho, meta, and para) and the substituent on the triazole ring to probe their effects on electronic properties. nih.govmdpi.com

For instance, in a series of compounds with an allyl group on the triazole ring, the position of the aminophenoxy group significantly influenced the electronic parameters. The para-substituted isomer consistently showed a distinct electronic profile compared to its ortho and meta counterparts. nih.gov Similar trends were observed with other substituents on the triazole ring, such as benzyl, nitrobenzyl, and chlorophenyl groups. nih.gov

These computational findings are crucial for designing molecules with tailored electronic and optical properties. For example, modifications that alter the HOMO-LUMO gap can be used to tune the molecule's absorption and emission characteristics, which is particularly relevant for applications in materials science and optoelectronics. nih.gov

Interactive Data Table: Calculated Electronic Properties of Related 1,2,3-Triazole-Aniline Derivatives

The following table presents calculated electronic properties for a series of 1-substituted 1,2,3-triazole derivatives with a methoxy linker to an aniline moiety. This data, from related compounds, illustrates the typical values and trends observed in this class of molecules. The calculations were performed using the DFTB+ software package. nih.gov

| Compound No. | Substituent on Triazole | Aniline Substitution | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (D) |

| 2a | Allyl | ortho | -4.9637 | -1.6533 | -3.3104 | 4.2802 |

| 2b | Allyl | meta | -5.2402 | -1.5735 | -3.6667 | 3.2400 |

| 2c | Allyl | para | -4.8220 | -1.5664 | -3.2556 | 2.9437 |

| 3a | Benzyl | ortho | -4.9547 | -1.6373 | -3.3174 | 4.2985 |

| 3b | Benzyl | meta | -5.2227 | -1.5593 | -3.6634 | 3.2986 |

| 3c | Benzyl | para | -4.8105 | -1.5516 | -3.2589 | 3.0315 |

| 4a | Nitrobenzyl | ortho | -5.1090 | -2.0720 | -3.0370 | 7.4243 |

| 4b | Nitrobenzyl | meta | -5.3217 | -2.0007 | -3.3210 | 6.0026 |

| 4c | Nitrobenzyl | para | -4.9912 | -1.9904 | -3.0008 | 5.3789 |

| 5a | Phenyl-thio-methyl | ortho | -5.0045 | -1.6983 | -3.3062 | 4.6033 |

| 5b | Phenyl-thio-methyl | meta | -5.2635 | -1.6235 | -3.6400 | 3.5512 |

| 5c | Phenyl-thio-methyl | para | -4.8620 | -1.6160 | -3.2460 | 3.3218 |

| 6a | Chlorophenyl | ortho | -5.2977 | -1.7405 | -3.5572 | 5.8659 |

| 6b | Chlorophenyl | meta | -5.4800 | -1.6665 | -3.8135 | 4.5428 |

| 6c | Chlorophenyl | para | -5.1742 | -1.6620 | -3.5122 | 1.8384 |

Data sourced from Parcheta et al., Pharmaceuticals (Basel), 2024. nih.gov

Applications in Advanced Materials Science and Catalysis

Coordination Chemistry and Ligand Design for Metal Complexes

The field of coordination chemistry extensively utilizes ligands containing nitrogen heterocycles due to their excellent coordinating capabilities with a wide array of metal ions. The triazole and aniline (B41778) components of "4-(1,2,3-Triazol-2-yl-methyl)-aniline" offer multiple binding sites, making it a highly promising ligand for the design of sophisticated metal complexes.

Triazole-aniline based ligands are known to act as effective chelating agents, capable of binding to metal ions through various coordination modes. The 1,2,3-triazole ring can coordinate to a metal center through its nitrogen atoms, while the amino group of the aniline moiety can also participate in coordination. This ability to form stable chelate rings with metal ions is a key feature of these ligands.

Research on analogous triazole-containing ligands has demonstrated their versatility in forming complexes with transition metals such as palladium, platinum, copper, zinc, and others. rgnpublications.comnih.gov For instance, new chelating ligands derived from 1,2,3-triazole have been synthesized and their complexes with rhodium, platinum, and gold have been characterized, revealing that the ligand can act as a tetradentate or pentadentate chelate. nih.gov In these complexes, the metal ions are typically coordinated by the nitrogen atoms of the triazole ring and other donor atoms present in the ligand structure. The resulting metal complexes often exhibit well-defined geometries, such as octahedral or square planar, depending on the metal ion and the ligand's denticity. rgnpublications.comnih.gov

The electronic properties of the triazole-aniline ligand, with its electron-donating aniline group and the π-system of the triazole ring, can be finely tuned by introducing different substituents. This tunability allows for the modulation of the electronic and steric environment around the metal center, which in turn influences the properties and reactivity of the resulting complex.

| Ligand System | Metal Ions | Observed Geometries | Key Findings | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole derivatives | Rh(III), Pt(II), Au(III) | Octahedral, Square Planar | Ligand acts as a tetradentate or pentadentate chelate. | nih.gov |

| 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Tetrahedral, Square Planar (for Cu(II)) | Ligand coordinates as a bidentate chelate through sulfur and an amino group. | rgnpublications.comnih.gov |

| 1-(Aryl)-4-(2-pyridyl)-1,2,3-triazole | Pd(II), Pt(II) | cis-dichloro mononuclear complexes | Metal centers bind through pyridine (B92270) and triazole nitrogen atoms. |

The multidentate nature of "this compound" and its derivatives makes them excellent candidates for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating extended one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and catalysis.

While specific research on MOFs derived from "this compound" is not extensively documented, the broader class of triazole-containing ligands has been successfully employed in the synthesis of a variety of MOFs and coordination polymers. For example, the replacement of a standard pillar ligand with a custom-designed 1,2,3-triazole-containing ligand in a known MOF architecture resulted in a significant enhancement of CO2 uptake capacity. nih.gov This highlights the potential of incorporating triazole moieties to tailor the properties of MOFs.

Similarly, fluorinated bis(triazole) ligands have been used to construct novel MOFs with varying dimensionalities, from 1D double chains to 3D polymers, by coordinating with different transition metal ions. nih.gov The resulting frameworks exhibit interesting structural diversity and, in some cases, functional properties like antibacterial activity. nih.gov The flexibility of the methylene (B1212753) linker in "this compound" could provide the necessary conformational freedom to form diverse and stable MOF structures.

| Ligand | Metal Ion(s) | Resulting Structure | Notable Property | Reference |

|---|---|---|---|---|

| 4,4'-(2H-1,2,3-triazole-2,4-diyl)dipyridine | Zinc | Pillared MOF (MTAF-3) | Enhanced CO2 uptake | nih.gov |

| 1,4-bis(1,2,4-triazol-1-ylmethyl)-2,3,5,6-tetrafluorobenzene | Mn(II), Co(II), Fe(II), Cu(II) | 1D, 3D Coordination Polymers | Antibacterial activity | nih.gov |

| 2,4-bis-(triazol-1-yl)-benzoic acid | Cd(II), Zn(II) | 3D MOFs | Luminescence, Sensing of Fe3+ | nih.gov |

Catalytic Applications in Organic Synthesis (excluding biocatalysis)

The metal complexes derived from "this compound" and its analogues hold significant promise as catalysts in a variety of organic transformations. The ability of the triazole-aniline ligand to stabilize metal centers in different oxidation states is crucial for their catalytic activity.

Palladium complexes bearing triazole-based ligands have emerged as highly effective catalysts for cross-coupling reactions, which are fundamental transformations in modern organic synthesis. For instance, phosphino-triazole ligands have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, demonstrating their utility in forming carbon-carbon bonds. nih.gov Similarly, triazole-based monophosphine ligands, known as ClickPhos, have been developed and their palladium complexes show excellent yields in both amination and Suzuki-Miyaura coupling reactions of challenging aryl chlorides. acs.org

The catalytic performance of these complexes is often attributed to the unique electronic and steric properties imparted by the triazole ligand. The strong σ-donating ability of triazole-derived N-heterocyclic carbenes (NHCs), for example, can enhance the catalytic activity of first-row transition metals. rsc.org While direct catalytic applications of "this compound" are yet to be widely reported, the extensive research on related systems strongly suggests its potential in this area. The combination of the triazole and aniline functionalities could lead to the development of novel catalysts with unique reactivity and selectivity.

| Catalytic Reaction | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Palladium / Phosphino-Triazole Ligands | Effective for bulky substrates and lead-like product formation. | nih.gov |

| Amination and Suzuki-Miyaura Coupling | Palladium / Triazole-based Monophosphine Ligands (ClickPhos) | High yields with unactivated aryl chlorides. | acs.org |

| Various Transformations | First-row Transition Metal Complexes / Triazolylidene Ligands | High performance due to the strong donor properties of the ligand. | rsc.org |

Development of Functional Materials

The incorporation of "this compound" into larger molecular structures opens up avenues for the creation of new functional materials with tailored properties. The aromatic and heterocyclic components of this molecule contribute to its potential use in polymers, coatings, and optoelectronic devices.

Polymers containing triazole units in their structure are gaining attention due to their unique properties, including high thermal stability, good mechanical strength, and the ability to coordinate with metal ions. The "click" reaction, which is often used to synthesize 1,2,3-triazoles, provides an efficient method for incorporating these rings into polymer backbones or as pendant groups.

While specific polymers based on "this compound" are not widely documented, the synthesis of dense 1,2,3-triazole polymers that are soluble in common organic solvents has been reported. mdpi.com These polymers are promising as new functional materials due to the inherent properties of the triazole ring, such as its large dipole moment and hydrogen bonding capabilities. mdpi.com The aniline moiety in "this compound" could be utilized for polymerization, for example, through oxidative polymerization, or for grafting onto other polymer backbones. Copolymers of aniline with its derivatives have been shown to exhibit improved solubility and processability, which are crucial for practical applications. rroij.com The resulting triazole- and aniline-containing polymers could find use as corrosion inhibitors, stabilizers, or as functional coatings. nih.gov

The combination of electron-rich and electron-deficient moieties within a single molecule is a common strategy for designing materials with interesting optoelectronic properties. "this compound" possesses such a donor-acceptor character, with the aniline group acting as the electron donor and the triazole ring as the electron acceptor. This intramolecular charge transfer character can lead to desirable properties for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optical (NLO) materials.

Triazole derivatives have been investigated as host materials for blue phosphorescent and thermally activated delayed fluorescence (TADF) emitters in OLEDs. mdpi.com Donor-π-acceptor structures containing a triazole ring have shown strong emission in solution, indicating their potential for optoelectronic applications. mdpi.com Furthermore, the high photoluminescence efficiency and analyte affinity of triazole-based materials make them promising candidates for sensitive and selective fluorescent probes. mdpi.com For instance, a tridentate triazole-based Schiff base has been shown to selectively detect toxic aromatic amines like aniline through changes in its fluorescence spectrum. nih.gov

The field of nonlinear optics also stands to benefit from materials based on triazole-aniline structures. Computational studies on 1,2,3-triazole derivatives have revealed their potential as promising NLO materials. rgnpublications.com Experimental and theoretical investigations on other triazole derivatives have shown significant linear polarizability and hyperpolarizability, which are key parameters for NLO applications. nih.govresearchgate.net The molecular structure of "this compound" suggests that it could exhibit similar properties, making it a candidate for the development of new materials for optical data processing and communication technologies. jhuapl.edu

| Application Area | Material Type | Key Property/Finding | Reference |

|---|---|---|---|

| OLEDs | Triazoloquinazoline fluorophores | Moderate to high quantum yields in solution, fluorosolvatochromism. | mdpi.com |

| Fluorescent Sensors | Tridentate triazole based Schiff base | Selective detection of aniline and benzene-1,4-diamine. | nih.gov |

| Nonlinear Optics | 1,2,3-Triazole derivatives | Promising materials for NLO applications based on computational studies. | rgnpublications.com |

| Nonlinear Optics | N-substituted 1,2,4-triazole (B32235) derivatives | Significant linear polarizability and hyperpolarizabilities. | nih.govresearchgate.net |

Liquid Crystalline Systems and Mesomorphic Behavior

The incorporation of heterocyclic units is a well-established strategy in the design of thermotropic liquid crystals, as these rings can impart significant dipole moments and alter molecular geometry, which are critical factors for forming stable mesophases. tandfonline.com The 1,2,3-triazole ring, in particular, has been explored as a core component in liquid crystalline compounds, where it can be positioned either centrally or at a terminal location within the molecular structure. tandfonline.comtandfonline.com Its inclusion influences molecular packing and can lead to the formation of various mesophases, including nematic, smectic, and columnar phases. tandfonline.com

While research has not specifically detailed the mesomorphic properties of this compound itself, its structure contains the key components for such behavior. The rigid aniline and triazole groups, separated by a flexible methylene linker, could potentially give rise to liquid crystalline properties. The non-linearity of the 1,2,3-triazole core can influence clearing temperatures, while the aniline group can participate in intermolecular interactions that stabilize layered or ordered structures. tandfonline.com

| Triazole Derivative Class | Observed Mesophase(s) | Key Structural Features | Reference |

|---|---|---|---|

| 1,4-Diaryl- tandfonline.comrsc.orgresearchgate.net-triazoles | Nematic | Bent core with terminal alkyl/alkoxy chains | tandfonline.com |

| Bent-shaped triazole-Schiff base hybrids | Smectic | Central triazole, terminal alkyl chain, and a CN-biphenyl moiety | tandfonline.com |

| 5-Halo-1,2,3-triazole benzoates | Nematic, Smectic C | Halogen substitution on the triazole ring, terminal alkyl chains | tandfonline.com |

| 1-Aryl-1,2,3-triazole-4-carboxylates | Nematic, Smectic A | Triazole connected to a biphenyl (B1667301) tail via an ester linkage | cnrs.fr |

Advanced Dyes and Fluorescent Probes

The 1,2,3-triazole ring is an effective linker for constructing "push-pull" chromophores, where it connects an electron-donating group (D) to an electron-accepting group (A). rsc.org This configuration is fundamental to the design of advanced dyes and fluorescent probes. The structure of this compound fits this model, with the aniline group acting as a potent electron donor and the triazole ring serving as a π-conjugated spacer and potential acceptor. rsc.orgnih.gov The specific orientation of the triazole ring (i.e., 1,4- vs. 1,5-disubstitution) can significantly influence the photophysical properties of the resulting dye. rsc.org

The synthesis of such dyes is often achieved using click chemistry to link donor and acceptor fragments. rsc.orgnih.gov Triazole-based fluorophores are noted for their large Stokes shifts, which is the difference between the maxima of the absorption and emission spectra. nih.govrsc.orgnih.gov A large Stokes shift is highly desirable for fluorescent probes as it minimizes self-quenching and improves detection sensitivity. Research on aurone-derived 1,2,3-triazoles has demonstrated their potential as fluorescent probes for live-cell imaging, exhibiting significant Stokes shifts in aqueous environments. rsc.orgnih.gov Similarly, triazole-derivatized cyanine (B1664457) dyes have been developed for near-infrared fluorescent imaging. nih.gov

The photophysical properties of these dyes are tunable based on the substituents attached to the triazole core and the donor/acceptor moieties. nih.gov For example, studies on triphenylamine-based triazole dyes show that extending the π-conjugation of the linker enhances the spectral response. rsc.orgtorontomu.ca

| Fluorophore Class | Excitation (λ_abs, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Key Features | Reference |

|---|---|---|---|---|---|

| 4,5-Bis(arylethynyl)-1,2,3-triazoles | Varies | Varies | >150 | Push-pull chromophore, properties tunable by aryl substituents | nih.gov |

| Aurone-derived 1,2,3-triazoles | ~417 | ~535 | ~118 | Increased fluorescence in protic environments | rsc.org |

| Triphenylamine-triazole-biphenyl dye | 397 | 555 | 158 | Star-shaped push-pull dye | rsc.org |

| Triazole adenine (B156593) analogues | Varies | Varies | Decreased vs. analogues | Nitrogen atom position in an adjacent ring alters quantum yield | rsc.org |

Energetic Materials Research (purely chemical synthesis and stability)

Nitrogen-rich heterocycles are a cornerstone of modern energetic materials research. acs.orgnih.gov The 1,2,3-triazole ring is a key building block in this field due to its high nitrogen content, high positive enthalpy of formation, and significant thermal stability. bit.edu.cnenergetic-materials.org.cn These properties contribute to high density and superior detonation performance in the resulting materials. nih.govbit.edu.cn The synthesis of energetic compounds often involves introducing nitro groups onto an aryl-triazole backbone or linking multiple triazole and tetrazole rings to create complex, high-nitrogen systems. acs.orgresearchgate.netrsc.org

A primary goal in this area is to develop materials with high thermal stability and low sensitivity to impact and friction, ensuring safer handling and application. rsc.org Research has shown that triazole-based compounds can exhibit decomposition temperatures well above 200°C, and in some cases, exceeding 300°C. rsc.orgresearchgate.netrsc.org For instance, polynitro-aryl-1,2,3-triazoles have been synthesized that decompose in the range of 142–319°C. researchgate.net The combination of triazole and tetrazole rings within a single molecule has led to materials with exceptional thermal stability (up to 302°C) and detonation velocities surpassing those of conventional explosives like HMX. rsc.org The molecular structure, including the presence of large conjugated systems and extensive hydrogen bonding networks, is critical for enhancing stability. rsc.org

The synthesis of these materials often starts from commercially available materials and utilizes simple, high-yield processes to construct the complex heterocyclic frameworks. rsc.orgresearchgate.net

| Energetic Compound Class | Decomposition Temp. (T_d, °C) | Key Features / Synthesis Strategy | Reference |

|---|---|---|---|

| Furazan–triazole derivatives | 226 - 324 | Planar furazan–triazole skeleton, wave-like crystal stacking | rsc.org |

| Polynitro-aryl-1,2,3-triazoles | 142 - 319 | Synthesized via Cu-catalyzed cycloaddition followed by nitration | researchgate.net |

| Azido-tetrazolyl-triazole | 216 - 221 | High nitrogen content (79-80%), considered thermally stable primary explosives | acs.orgnih.gov |

| Triazole-tetrazole systems (N3 series) | 302 | Large conjugated systems and extensive hydrogen bonding enhance stability | rsc.org |

Broader Interdisciplinary Contributions in Pure and Applied Chemistry

The 1,2,3-triazole moiety is considered a "privileged scaffold" in chemistry, finding utility far beyond the specific applications already detailed. ingentaconnect.comresearchgate.net Its prominence is largely due to the advent of click chemistry, which provides a reliable and highly selective method for its synthesis. numberanalytics.comchemijournal.com This has made the 1,2,3-triazole an indispensable connective linker in diverse areas such as supramolecular chemistry, polymer science, and bioconjugation. irjrr.comresearchgate.net

In supramolecular chemistry, the triazole ring's ability to act as a hydrogen bond acceptor enables it to participate in the recognition of anions and cations. irjrr.com Its high chemical stability and defined geometry make it an ideal component for constructing complex, self-assembled architectures like metal-organic frameworks (MOFs). chemijournal.com

In materials science, triazole derivatives are integral to the development of functional polymers, solar cells, and organic light-emitting diodes (OLEDs). ingentaconnect.comresearchgate.netresearchgate.net The electron-deficient nature of the triazole ring allows it to be used in materials requiring specific electron-transport and hole-blocking properties. researchgate.net The versatility of the triazole ring, combined with its straightforward synthesis, ensures its continued and expanding role as a fundamental building block in both pure and applied chemistry. ingentaconnect.comnumberanalytics.com

Future Research Directions and Emerging Avenues for 4 1,2,3 Triazol 2 Yl Methyl Aniline Chemistry

Exploration of Unconventional Synthetic Pathways

The regioselective synthesis of N2-substituted 1,2,3-triazoles, such as 4-(1,2,3-triazol-2-yl-methyl)-aniline, remains a key challenge. Traditional methods often yield a mixture of N1 and N2 isomers, requiring tedious separation processes. Future research will likely pivot towards more elegant and efficient "unconventional" synthetic strategies that offer high regioselectivity and yield.

One promising approach involves the use of base-induced reactions of N-sulfonyl-1,2,3-triazoles with appropriate alkylating agents. acs.orgacs.org This method has shown high N2-regioselectivity under mild, aerobic conditions, proceeding via a proposed SN2-like mechanism. acs.orgacs.org For the synthesis of the target molecule, this would involve the reaction of an N-sulfonyl-1,2,3-triazole with a protected 4-aminobenzyl halide. Another avenue is the catalyst-free N-arylation of 1,2,3-triazoles, which could be adapted for N-benzylation. organic-chemistry.org

The well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" remains a cornerstone for 1,2,3-triazole synthesis. nih.govnih.govinterchim.fr However, unconventional applications of this reaction could be explored. For instance, a three-component reaction involving an alkyne, sodium azide (B81097), and a suitable formaldehyde (B43269) equivalent could directly yield 2-hydroxymethyl-2H-1,2,3-triazoles, which can then be converted to the desired aniline (B41778) derivative. researchgate.net The development of novel catalytic systems, such as bio-reduced alkynylcopper(I) complexes, could also offer milder and more sustainable routes. mdpi.com

Furthermore, methods starting from different precursors, such as the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides followed by functional group interconversion, could provide alternative and efficient pathways to the target compound and its derivatives. organic-chemistry.org

Novel Functionalization Strategies for Enhanced Material Performance

The inherent functionalities of this compound—the primary amine on the aniline ring and the C-H bonds on the triazole ring—offer numerous handles for novel functionalization. These modifications can be tailored to enhance specific properties for advanced material applications. The 1,2,3-triazole ring is a key component in the design of functional coatings due to its desirable properties. rsc.org

Future work could focus on the following:

Polymerization: The aniline moiety can be readily polymerized to form polyaniline derivatives. The resulting polymers would feature pendant 1,2,3-triazole units, which could impart improved thermal stability, corrosion resistance, and ion-coordination capabilities. These materials could find applications in sensors, conductive coatings, and energy storage devices.

Post-functionalization of the Triazole Ring: While the 1,2,3-triazole ring is generally stable, methods for its direct C-H functionalization are emerging. These could be employed to introduce additional functional groups, such as halogens for further cross-coupling reactions, or other organic moieties to fine-tune the electronic and steric properties of the molecule.

Derivatization of the Aniline Group: The primary amine can be a site for a wide range of chemical transformations, including acylation, alkylation, and diazotization followed by coupling reactions. This would allow for the synthesis of a diverse library of derivatives with tailored solubility, and optical and electronic properties. For instance, creating amide or sulfonamide linkages can lead to compounds with interesting biological activities. mdpi.com

An interactive table summarizing potential functionalization strategies and their impact on material properties is presented below.

| Functionalization Strategy | Target Moiety | Potential Reagents | Anticipated Property Enhancement | Potential Applications |

| Polymerization | Aniline | Oxidizing agents (e.g., (NH₄)₂S₂O₈) | Electrical conductivity, thermal stability, corrosion resistance | Conductive polymers, anti-corrosion coatings, sensors |

| Acylation | Aniline | Acyl chlorides, anhydrides | Modified solubility, introduction of new functional groups | Precursors for further synthesis, liquid crystals |

| N-Alkylation | Aniline | Alkyl halides | Altered basicity and nucleophilicity | Pharmaceutical intermediates, building blocks for complex molecules |

| Diazotization & Azo Coupling | Aniline | NaNO₂/HCl, activated aromatic compounds | Formation of azo dyes, photoswitchable materials | Dyes and pigments, molecular switches |

| C-H Functionalization | 1,2,3-Triazole | Organometallic reagents, strong bases | Introduction of substituents for tuning electronic properties | Fine-tuning of ligands for catalysis, organic electronics |

Integration into Hybrid Organic-Inorganic Architectures

The bifunctional nature of this compound makes it an excellent candidate for the construction of hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The triazole ring and the aniline group can act as coordinating sites for metal ions, leading to the formation of extended, well-defined structures.

Future research in this area could explore: